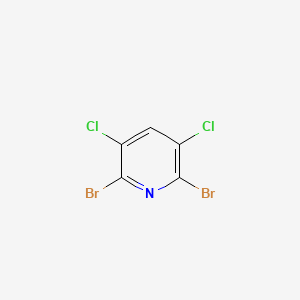
2,6-Dibromo-3,5-dichloropyridine
Übersicht
Beschreibung
2,6-Dibromo-3,5-dichloropyridine is a useful research compound. Its molecular formula is C5HBr2Cl2N and its molecular weight is 305.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Synthesis
2,6-Dibromo-3,5-dichloropyridine has been utilized in various chemical reactions and syntheses. For example, it reacts with sodium methoxide and methanethiolate ions in dimethylformamide to yield mono- or bis-substituted products, depending on the conditions (Testaferri et al., 1985). Another study demonstrates its use in the Sonogashira cross-coupling reactions, leading to the synthesis of alkynylpyridines in various configurations, showcasing its versatility in organic synthesis (Reimann et al., 2017).
Electrochemical Studies
This compound has also been the subject of electrochemical studies. A research on the electroreduction of dihalopyridines, including 2,6-dichloropyridine, reveals insights into the electrode processes and reaction mechanisms, highlighting the significance of pyridine derivatives in electrochemistry (Kashti-Kaplan & Kirowa-Eisner, 1979).
Organic Chemistry and Functionalization
In organic chemistry, this compound has been used in the selective functionalization of dichloropyridines. This approach allows for controlled reactions at various positions on the pyridine ring, useful for synthesizing complex organic molecules (Marzi et al., 2001).
Nuclear Magnetic Resonance (NMR) Studies
NMR studies have been conducted on compounds like 2,6-dichloropyridine, providing insights into molecular geometry and interactions. Such research is essential in understanding the structural and electronic properties of pyridine derivatives (Orrell & Šik, 1975).
Catalytic and Synthetic Applications
The compound's use in catalytic and synthetic applications is exemplified in studies like the ultrasound-assisted site-selective alkynylation of pyridines under Pd/C Cu catalysis, showcasing its role in facilitating complex chemical reactions (Bhavani et al., 2016).
Structural Analysis
Structural analysis of related compounds, like 2,6-dibromo-3,5-dimethylpyridine, has been conducted to understand their crystallographic properties, contributing to the broader knowledge of pyridine derivatives (Pugh, 2006).
Spectroscopic Studies
Spectroscopic studies, including the investigation of molecular vibrations and electronic properties, have been conducted on compounds similar to this compound. These studies contribute to our understanding of their physical and chemical properties (Xavier & Gobinath, 2012).
Coordination Chemistry
The compound's derivatives have been used in coordination chemistry, forming complexes with various metals. This application is crucial in the development of new materials and catalysts (Halcrow, 2005).
Safety and Hazards
Wirkmechanismus
Target of Action
2,6-Dibromo-3,5-dichloropyridine is primarily used as a reagent in the synthesis of tetraarylpyridines . Its primary targets are the carbon atoms at the 3 and 5 positions of the pyridine ring .
Mode of Action
The compound interacts with its targets through Suzuki–Miyaura reactions . This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide (or triflate) catalyzed by a palladium(0) complex .
Biochemical Pathways
The Suzuki–Miyaura reaction is a key step in the synthesis of biaryl compounds, which are structural units of many pharmaceuticals and natural products . The reaction of this compound with boronic acids via Suzuki–Miyaura coupling leads to the formation of 3-aryl- and 3,5-diarylpyridines .
Result of Action
The result of the compound’s action is the formation of 3-aryl- and 3,5-diarylpyridines . These compounds are important intermediates in the synthesis of various biologically active compounds.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura reaction requires a palladium catalyst and a base . The choice of these reagents, as well as the reaction temperature and solvent, can significantly affect the yield and selectivity of the reaction .
Biochemische Analyse
Biochemical Properties
2,6-Dibromo-3,5-dichloropyridine plays a crucial role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of new chemical bonds. For instance, it is used in Sonogashira cross-coupling reactions to synthesize alkynylpyridines . These reactions involve the interaction of this compound with palladium catalysts and copper co-catalysts, leading to the formation of carbon-carbon bonds.
Cellular Effects
The effects of this compound on cellular processes are significant. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its role in the synthesis of alkynylpyridines can impact cellular signaling pathways that rely on these molecules . Additionally, the presence of halogen atoms in this compound can lead to changes in gene expression and metabolic processes within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of its use. For instance, in Suzuki-Miyaura reactions, this compound interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds . These interactions can lead to changes in gene expression and enzyme activity, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider in experimental designs. Studies have shown that this compound remains stable under specific conditions, allowing for consistent results in biochemical experiments . Long-term exposure to this compound can lead to degradation and potential changes in cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular processes, while higher doses can lead to significant changes in gene expression and enzyme activity. Toxic or adverse effects have been observed at high doses, highlighting the importance of careful dosage control in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. Its role in the synthesis of complex organic molecules can impact the overall metabolic network within cells . For example, its interaction with palladium catalysts in Suzuki-Miyaura reactions can lead to changes in the levels of specific metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. It interacts with specific transporters and binding proteins, influencing its localization and accumulation within cells . These interactions can affect the compound’s activity and function, ultimately impacting cellular processes.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . This localization is crucial for its role in biochemical reactions and cellular processes.
Eigenschaften
IUPAC Name |
2,6-dibromo-3,5-dichloropyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBr2Cl2N/c6-4-2(8)1-3(9)5(7)10-4/h1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKNZMNTPXCGHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)Br)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBr2Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



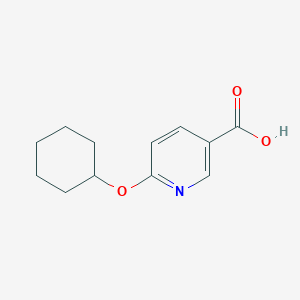
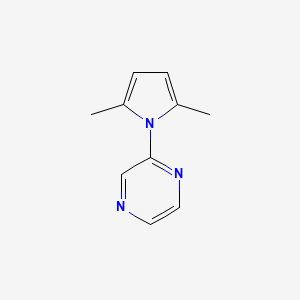
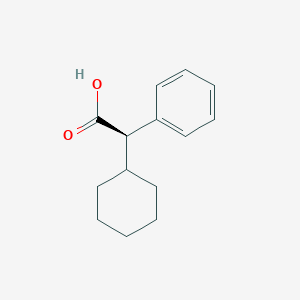
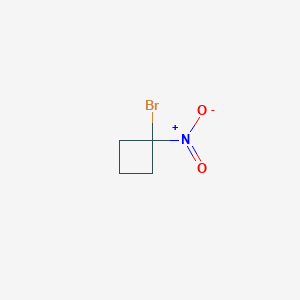
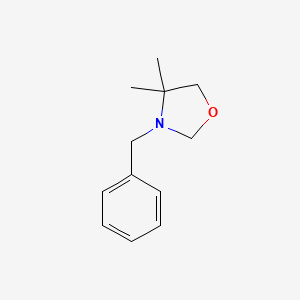
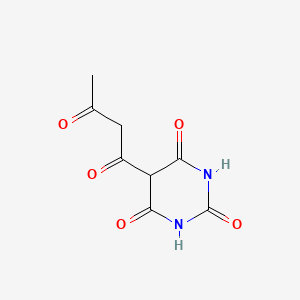


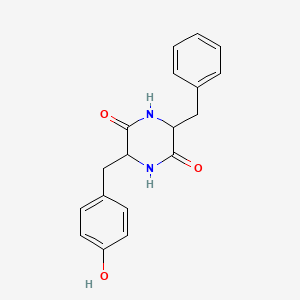
![3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B3037644.png)
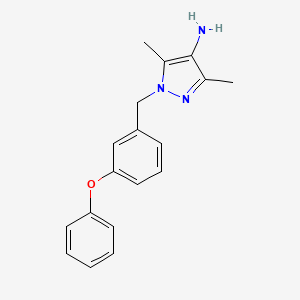
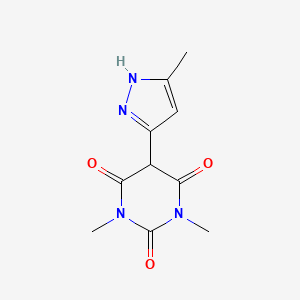
![(E)-4-[4-(3-piperidin-1-ylpropoxy)phenyl]but-3-en-2-one](/img/structure/B3037648.png)
